Cas no 2171844-01-0 (2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride)

2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride structure
2171844-01-0 structure
Product name:2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
CAS No:2171844-01-0
MF:C10H12FN3O2S
MW:257.28458404541
CID:6212411
PubChem ID:165574313

2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride
    • 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
    • EN300-1582263
    • 2171844-01-0
    • Inchi: 1S/C10H12FN3O2S/c1-6(2)5-8-13-9-7(3-4-12-9)10(14-8)17(11,15)16/h3-4,6H,5H2,1-2H3,(H,12,13,14)
    • InChI Key: AQEQAFHMVBTFRJ-UHFFFAOYSA-N
    • SMILES: S(C1C2C=CNC=2N=C(CC(C)C)N=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 257.06342597g/mol
  • Monoisotopic Mass: 257.06342597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 84.1Ų

2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1582263-0.5g
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
0.5g
$1714.0 2023-06-04
Enamine
EN300-1582263-2500mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
2500mg
$3501.0 2023-09-24
Enamine
EN300-1582263-5000mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
5000mg
$5179.0 2023-09-24
Enamine
EN300-1582263-1.0g
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
1g
$1785.0 2023-06-04
Enamine
EN300-1582263-0.1g
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
0.1g
$1572.0 2023-06-04
Enamine
EN300-1582263-500mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
500mg
$1714.0 2023-09-24
Enamine
EN300-1582263-1000mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
1000mg
$1785.0 2023-09-24
Enamine
EN300-1582263-0.25g
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
0.25g
$1642.0 2023-06-04
Enamine
EN300-1582263-100mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
100mg
$1572.0 2023-09-24
Enamine
EN300-1582263-50mg
2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride
2171844-01-0
50mg
$1500.0 2023-09-24

Additional information on 2-(2-methylpropyl)-7H-pyrrolo2,3-dpyrimidine-4-sulfonyl fluoride

Research Brief on 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS: 2171844-01-0)

2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS: 2171844-01-0) is a novel sulfonyl fluoride derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the pyrrolopyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. The incorporation of a sulfonyl fluoride moiety in its structure makes it a promising candidate for covalent inhibition strategies, particularly in targeting serine hydrolases and other nucleophilic residues in proteins.

Recent studies have highlighted the unique reactivity profile of 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride, which enables selective modification of target proteins under physiological conditions. This property is particularly valuable in the development of activity-based probes (ABPs) and covalent inhibitors for drug discovery. The compound's ability to form stable covalent adducts with active-site residues has been demonstrated in several enzymatic assays, suggesting its potential as a versatile tool for studying protein function and interaction networks.

In a recent publication in the Journal of Medicinal Chemistry, researchers investigated the structure-activity relationship (SAR) of 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride derivatives. The study revealed that the 2-methylpropyl substituent at the pyrrolopyrimidine core significantly enhances the compound's membrane permeability and cellular uptake, making it suitable for intracellular target engagement. Furthermore, the sulfonyl fluoride warhead exhibited excellent selectivity for serine over cysteine residues, addressing a common challenge in covalent inhibitor design.

Another key finding comes from a proteome-wide profiling study published in ACS Chemical Biology, where 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride was used to identify novel targets in cancer cell lines. The compound demonstrated remarkable selectivity for a subset of metabolic enzymes, including several previously unrecognized targets in the purine biosynthesis pathway. These findings open new avenues for developing targeted therapies in oncology, particularly for cancers with dysregulated nucleotide metabolism.

The synthetic accessibility of 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride has also been improved through recent methodological advances. A paper in Organic Letters described an efficient one-pot synthesis route that significantly reduces the number of steps and improves overall yield. This development is crucial for enabling larger-scale biological studies and potential preclinical evaluation of the compound and its analogs.

From a safety and pharmacokinetic perspective, preliminary studies in rodent models have shown that 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride exhibits favorable plasma stability and tissue distribution profiles. The compound demonstrates moderate plasma protein binding and reasonable metabolic stability, with the major clearance pathway being renal excretion of inactive metabolites. These characteristics suggest that further optimization could lead to viable drug candidates.

In conclusion, 2-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-4-sulfonyl fluoride (CAS: 2171844-01-0) represents an exciting chemical probe with multiple applications in chemical biology and drug discovery. Its unique combination of reactivity, selectivity, and cellular permeability makes it a valuable tool for target identification and validation. Future research directions may include expanding its application to other disease areas beyond oncology, exploring combination therapies with existing drugs, and developing more potent analogs with improved pharmacokinetic properties.

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